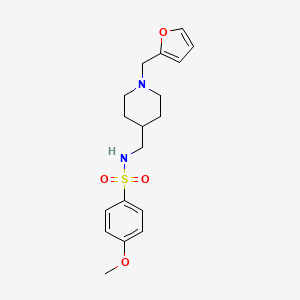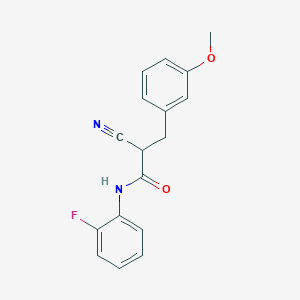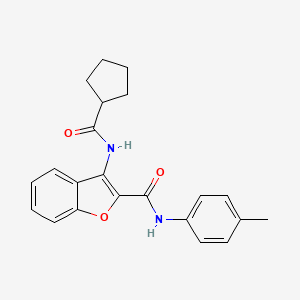![molecular formula C14H23NO6 B2917624 4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid CAS No. 2230798-46-4](/img/structure/B2917624.png)
4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . It also has a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis . The presence of a carboxylic acid group could make this compound acidic.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the morpholine ring, the BOC group, and the carboxylic acid group. The presence of these groups would influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a BOC group can undergo reactions where the BOC group is removed, revealing the amine it was protecting . The carboxylic acid group could also participate in reactions, such as forming esters or amides.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make this compound soluble in water and give it acidic properties .Applications De Recherche Scientifique
Thermochromic Properties
Research has unveiled the thermochromic properties of related sterically hindered compounds, which change color in response to temperature changes. This characteristic is particularly intriguing for applications in smart materials and temperature sensors. The structural and conformational features of these compounds directly influence their thermochromic behavior, showcasing the compound's potential in advanced material science (Komissarov et al., 1991).
Crystal Structure Analysis
The crystal structure of related morpholine derivatives has been elucidated, revealing insights into their molecular conformations and intermolecular interactions. Such studies are fundamental for understanding the chemical and physical properties of these compounds, which can be pivotal for designing drugs and materials with specific characteristics (Wang et al., 2011).
Synthetic Methodologies
Significant attention has been given to the synthesis of related compounds, highlighting innovative synthetic routes that enhance the accessibility of these chemicals for further study and application. These methodologies are crucial for the development of pharmaceuticals and polymers, demonstrating the compound's relevance in organic synthesis and drug design (Davies et al., 2009).
Photophysical Properties
Investigations into the photophysical properties of related lanthanide coordination polymers have uncovered their potential for use in optical devices due to highly efficient luminescence. This research opens the door for the development of new materials for use in LEDs and laser technologies, underscoring the importance of such compounds in photonic applications (Raphael et al., 2012).
Material Science Applications
The synthesis and properties of ortho-linked polyamides based on derivatives of 4-tert-butylcatechol highlight the compound's utility in creating new materials. These materials exhibit desirable characteristics such as high thermal stability and solubility in polar solvents, suggesting applications in advanced coatings, films, and engineering plastics (Hsiao et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(prop-2-enoxymethyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-5-7-19-10-14(11(16)17)9-15(6-8-20-14)12(18)21-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYORHCULVVYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)(COCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Allyloxy)methyl)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Chloropyrazin-2-yl)methyl]-2-phenoxypyridine-4-carboxamide](/img/structure/B2917541.png)
![3-[(2-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2917542.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2917544.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2917546.png)
![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)



![1-[4-[3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2917554.png)

![3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole](/img/structure/B2917558.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2917559.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2917562.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2917564.png)